molecular formula C17H19N3 B13758959 2-Imidazoline, 1-(N-benzyl-N-phenylaminomethyl)- CAS No. 74038-77-0

2-Imidazoline, 1-(N-benzyl-N-phenylaminomethyl)-

Cat. No.: B13758959
CAS No.: 74038-77-0
M. Wt: 265.35 g/mol
InChI Key: URQFPHMUZAWZGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Imidazoline, 1-(N-benzyl-N-phenylaminomethyl)- is a nitrogen-containing heterocyclic compound. It is a derivative of imidazoline, which is known for its presence in various natural products and pharmaceuticals.

Preparation Methods

The synthesis of 2-Imidazoline, 1-(N-benzyl-N-phenylaminomethyl)- typically involves the condensation of 1,2-diamines with nitriles or esters. This process is essentially a cyclic Pinner reaction, requiring high temperatures and acid catalysis. The reaction is effective for both alkyl and aryl nitriles . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Imidazoline, 1-(N-benzyl-N-phenylaminomethyl)- undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives, while substitution reactions can produce various substituted imidazolines .

Mechanism of Action

The mechanism of action of 2-Imidazoline, 1-(N-benzyl-N-phenylaminomethyl)- involves its interaction with specific molecular targets and pathways. For instance, it can modulate α2-adrenergic receptors, leading to various physiological effects such as vasodilation and reduced blood pressure . The compound’s ability to bind to these receptors and activate specific signaling pathways is crucial for its biological activity.

Comparison with Similar Compounds

2-Imidazoline, 1-(N-benzyl-N-phenylaminomethyl)- can be compared with other imidazoline derivatives such as:

  • Oxymetazoline
  • Xylometazoline
  • Tetrahydrozoline
  • Naphazoline

These compounds share a similar imidazoline core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities

Properties

CAS No.

74038-77-0

Molecular Formula

C17H19N3

Molecular Weight

265.35 g/mol

IUPAC Name

N-benzyl-N-(4,5-dihydroimidazol-1-ylmethyl)aniline

InChI

InChI=1S/C17H19N3/c1-3-7-16(8-4-1)13-20(15-19-12-11-18-14-19)17-9-5-2-6-10-17/h1-10,14H,11-13,15H2

InChI Key

URQFPHMUZAWZGO-UHFFFAOYSA-N

Canonical SMILES

C1CN(C=N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.